6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methylamine derivative with a phenyl-substituted pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions can lead to various biological effects, such as apoptosis induction or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different nitrogen atom positions.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic system with a pyrimidine core, known for its biological activities.
Uniqueness
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84459-31-4 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(methylamino)-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-12-9-7-10(15)14(11(16)13-9)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16) |
InChI Key |
SGXIWCWIFKQDTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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